N-(2-adamantyl)-N-(3-ethoxy-4-methoxybenzyl)amine
Description
N-(2-Adamantyl)-N-(3-ethoxy-4-methoxybenzyl)amine is a bifunctional molecule featuring a rigid adamantane core and a substituted benzyl group.
Properties
IUPAC Name |
N-[(3-ethoxy-4-methoxyphenyl)methyl]adamantan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO2/c1-3-23-19-11-13(4-5-18(19)22-2)12-21-20-16-7-14-6-15(9-16)10-17(20)8-14/h4-5,11,14-17,20-21H,3,6-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZURHRJPUGRBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNC2C3CC4CC(C3)CC2C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-adamantyl)-N-(3-ethoxy-4-methoxybenzyl)amine typically involves the reaction of 2-adamantylamine with 3-ethoxy-4-methoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-adamantyl)-N-(3-ethoxy-4-methoxybenzyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The benzylamine moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield amine oxides, while reduction could produce primary or secondary amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-adamantyl)-N-(3-ethoxy-4-methoxybenzyl)amine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The adamantyl group could enhance the compound’s stability and bioavailability, while the benzylamine moiety might facilitate binding to biological targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Adamantane Derivatives with Aromatic Substituents
Bromantane (N-(2-adamantyl)-N-(para-bromophenyl)-amine)
- Structure : Replaces the 3-ethoxy-4-methoxybenzyl group with a para-bromophenyl moiety.
- Key Properties :
- Biological Activity : Modulates catecholamine biosynthesis in brain regions (e.g., hippocampus, striatum), suggesting dopaminergic pathway involvement .
Chlodantane (2-(para-chlorobenzoylamine)adamantane)
- Structure : Contains a para-chlorobenzoyl group.
- Key Properties :
N-(Adamantan-1-yl)-(3-ethoxy-4-methoxybenzyl)-amine
Structural Comparison Table
Non-Adamantane Benzylamine Analogs
N-(3-Ethoxy-4-methoxybenzyl)-2-(4-hydroxyphenyl)ethan-1-amine (Compound 15, )
- Structure : Shares the 3-ethoxy-4-methoxybenzyl group but lacks the adamantane core.
- Key Differences: The phenethylamine backbone may reduce blood-brain barrier penetration compared to adamantane derivatives.
N-Benzyl-N-(4-methoxybenzyl)-N-(2-chloro-3-phenoxypropyl)amine ()
- Structure: Chlorophenoxypropyl chain introduces steric bulk and halogenated reactivity.
- Lacks the conformational rigidity of adamantane.
Substituent Effects on Pharmacological Profile
Alkoxy vs. Halogen Substituents :
- 3-Ethoxy-4-methoxy : Electron-donating groups enhance solubility and may improve oral bioavailability compared to halogens. However, reduced metabolic stability compared to bromine/chlorine .
- Halogens (Br, Cl) : Increase lipophilicity and resistance to oxidative metabolism, favoring CNS penetration .
Adamantane Core :
- Confers rigidity and high lipid solubility, promoting interaction with hydrophobic binding pockets (e.g., NMDA receptors in memantine analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
